molecular formula C7H15NOS B8688098 N-(2-Sulfanylethyl)pentanamide CAS No. 76322-57-1

N-(2-Sulfanylethyl)pentanamide

Cat. No.: B8688098
CAS No.: 76322-57-1
M. Wt: 161.27 g/mol
InChI Key: YVXXITLKZDCZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Sulfanylethyl)pentanamide is a useful research compound. Its molecular formula is C7H15NOS and its molecular weight is 161.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

76322-57-1

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

N-(2-sulfanylethyl)pentanamide

InChI

InChI=1S/C7H15NOS/c1-2-3-4-7(9)8-5-6-10/h10H,2-6H2,1H3,(H,8,9)

InChI Key

YVXXITLKZDCZOU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCCS

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 22.7 g of 2-mercaptoethylamine hydrochloride (0.2 mol) and 44.3 g of potassium carbonate (0.32 mol) were introduced at room temperature in solution in 130 ml of water. The solution was warmed to 40° C. and 12.0 g of valeryl chloride (0.1 mol) were added dropwise over the course of 15 minutes. The batch was stirred at 40° C. for 3 hours and then cooled to room temperature. 70 ml of dichloromethane were added and a phase separation was carried out. The organic phase was washed with 50 ml of 20% strength ammonium chloride solution, dried over sodium sulfate and freed of its solvent under reduced pressure.
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.